molecular formula C6H4BrClFN B1382665 2-Bromo-6-(chloromethyl)-3-fluoropyridine CAS No. 1227584-96-4

2-Bromo-6-(chloromethyl)-3-fluoropyridine

Cat. No.: B1382665
CAS No.: 1227584-96-4
M. Wt: 224.46 g/mol
InChI Key: QGWUDKOMOKWOQK-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-3-fluoropyridine is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the use of 2,6-dibromopyridine as a starting material. The reaction proceeds through a series of steps including halogen exchange and chloromethylation. For instance, isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride can be used to achieve the desired substitution under milder reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of safer and more manageable reagents, such as Turbo Grignard, is preferred to ensure safety and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and halogenating agents. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism by which 2-Bromo-6-(chloromethyl)-3-fluoropyridine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(chloromethyl)-3-fluoropyridine is unique due to the specific arrangement of its halogen atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

2-bromo-6-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWUDKOMOKWOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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